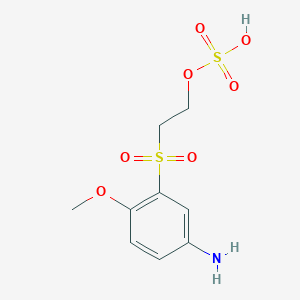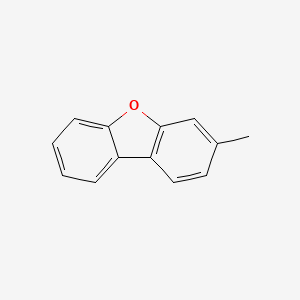
3-Methyldibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyldibenzofuran is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldibenzofuran typically involves the methylation of dibenzofuran. One common method is the Friedel-Crafts alkylation, where dibenzofuran reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyldibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyldibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying the properties of polycyclic aromatic hydrocarbons.
Biology: Research has explored its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Studies have investigated its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methyldibenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may exert effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, lacking the methyl group.
2-Methyldibenzofuran: A positional isomer with the methyl group at a different location.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring
Uniqueness
3-Methyldibenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
7320-52-7 |
|---|---|
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-methyldibenzofuran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |
InChI-Schlüssel |
JBFNQSFELCVNBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




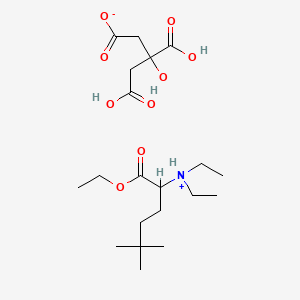
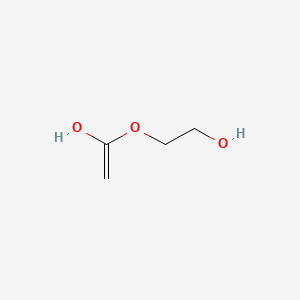
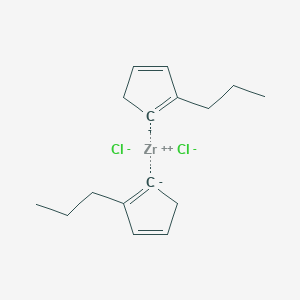
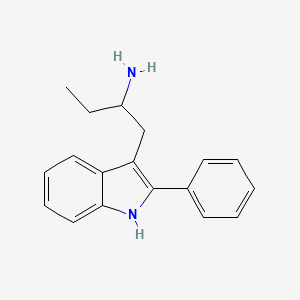
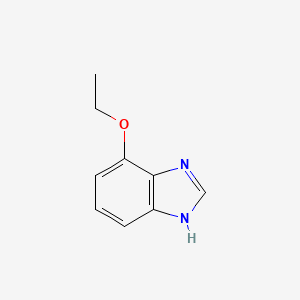

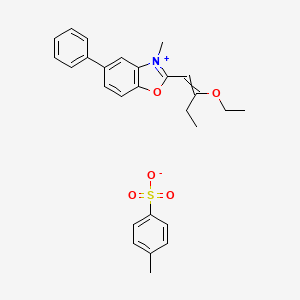
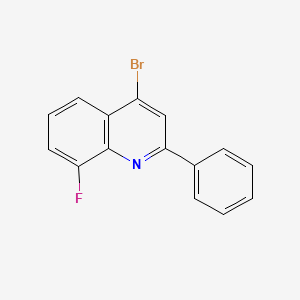
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)


